Cas no 2639418-01-0 (Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate)

Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2639418-01-0
- EN300-27723229
- methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
- Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
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- Inchi: 1S/C11H10N2O2S2/c1-15-11(14)8-9(12)17-13(10(8)16)7-5-3-2-4-6-7/h2-6H,12H2,1H3
- InChI Key: OJQKRASPQUXLPL-UHFFFAOYSA-N
- SMILES: S1C(=C(C(=O)OC)C(N1C1C=CC=CC=1)=S)N
Computed Properties
- Exact Mass: 266.01836991g/mol
- Monoisotopic Mass: 266.01836991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 2.3
Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723229-0.5g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 0.5g |
$451.0 | 2025-03-20 | |
Enamine | EN300-27723229-0.05g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 0.05g |
$395.0 | 2025-03-20 | |
Enamine | EN300-27723229-0.25g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 0.25g |
$432.0 | 2025-03-20 | |
Enamine | EN300-27723229-5.0g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 5.0g |
$1364.0 | 2025-03-20 | |
Enamine | EN300-27723229-10.0g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 10.0g |
$2024.0 | 2025-03-20 | |
Enamine | EN300-27723229-1g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 1g |
$470.0 | 2023-09-10 | ||
Enamine | EN300-27723229-1.0g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 1.0g |
$470.0 | 2025-03-20 | |
Enamine | EN300-27723229-2.5g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 2.5g |
$923.0 | 2025-03-20 | |
Enamine | EN300-27723229-10g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 10g |
$2024.0 | 2023-09-10 | ||
Enamine | EN300-27723229-0.1g |
methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate |
2639418-01-0 | 95.0% | 0.1g |
$414.0 | 2025-03-20 |
Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate
Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate: A Comprehensive Overview
The compound Methyl 5-amino-2-phenyl-3-sulfanylidene-2,3-dihydro-1,2-thiazole-4-carboxylate, identified by the CAS number 2639418-01-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their versatile applications in drug discovery, agrochemicals, and materials science due to their unique electronic properties and structural diversity.
The structure of Methyl 5-amino... features a thiazole ring system with substituents that include a phenyl group, an amino group, and a methyl ester. These substituents contribute to the compound's reactivity and functionality. Recent studies have highlighted the importance of such substituted thiazoles in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding.
One of the most promising areas of research involving this compound is its potential application in drug development. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against histone deacetylases (HDACs), which are implicated in cancer progression. This finding underscores the compound's potential as a lead molecule for anti-cancer drug development.
In addition to its pharmacological applications, Methyl 5-amino... has also been investigated for its role in materials science. Its sulfur-containing structure makes it a candidate for use in sulfur-based polymers and composites. Recent advancements in green chemistry have emphasized the importance of using sustainable raw materials, and this compound's ability to participate in eco-friendly polymerization reactions makes it an attractive option for developing biodegradable materials.
The synthesis of Methyl 5-amino... involves a multi-step process that typically begins with the preparation of the thiazole ring followed by functionalization with the desired substituents. Modern synthetic methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the efficiency and scalability of this process. These advancements have made it possible to produce the compound on a larger scale for both research and industrial applications.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide critical insights into the compound's molecular structure and purity, ensuring its suitability for various applications.
In conclusion, Methyl 5-amino... is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and substituent flexibility make it an invaluable tool in both academic research and industrial innovation. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing science and technology.
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